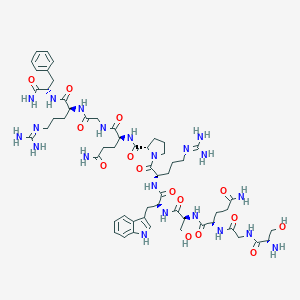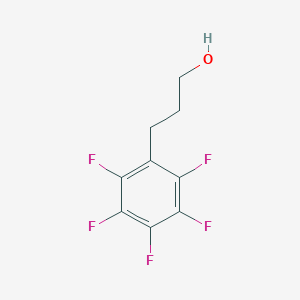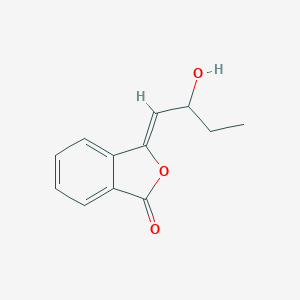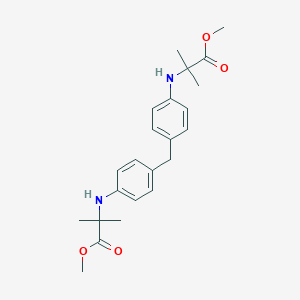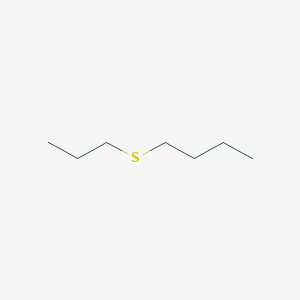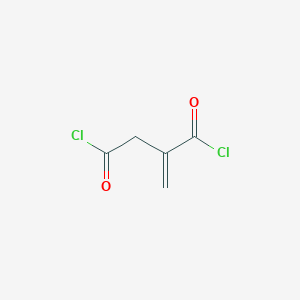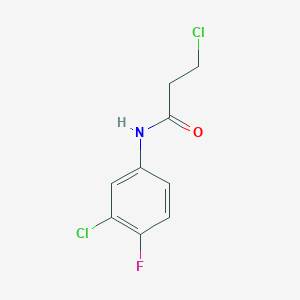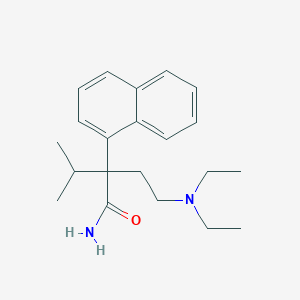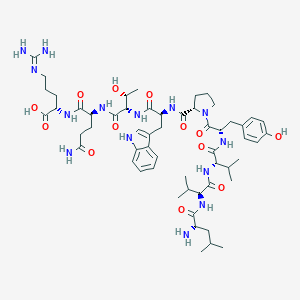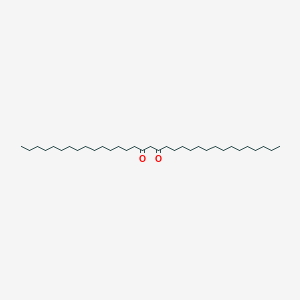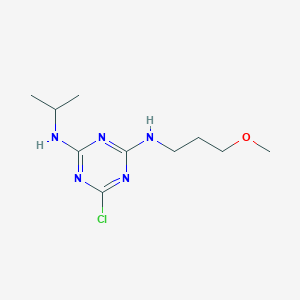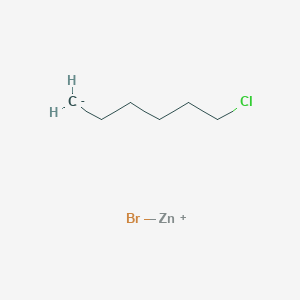![molecular formula C7H11NO4 B157783 Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate CAS No. 130291-56-4](/img/structure/B157783.png)
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate, also known as Methyl N-(methoxycarbonylmethyl)glycinate, is a chemical compound that belongs to the class of amino acid derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate involves the inhibition of the growth and proliferation of microorganisms by disrupting their metabolic processes. It works by interfering with the synthesis of essential proteins and nucleic acids, leading to the death of the microorganisms.
Biochemische Und Physiologische Effekte
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate has been shown to have a number of biochemical and physiological effects on various organisms. It has been found to be toxic to both gram-positive and gram-negative bacteria, as well as fungi and viruses. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. It also has a broad spectrum of activity against various microorganisms, making it a versatile tool for studying their growth and metabolism.
However, there are also some limitations to its use in lab experiments. Its toxicity to both microorganisms and humans means that it must be handled with care and appropriate safety measures must be taken. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields of research.
Zukünftige Richtungen
There are several potential future directions for research involving Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate. One possible area of study is the development of new drugs and therapies based on its antibacterial, antifungal, and antiviral properties. Another potential direction is the investigation of its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases.
In addition, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research. Overall, Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate is a promising compound with a wide range of potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate can be achieved through a multistep process involving the reaction of glycine with methyl chloroformate, followed by the reaction of the resulting intermediate with methyl vinyl ketone. The final product is obtained through the purification of the reaction mixture using standard techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate 2-[methoxycarbonyl(methyl)amino]prop-2-enoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
130291-56-4 |
|---|---|
Produktname |
Methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
methyl 2-[methoxycarbonyl(methyl)amino]prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-5(6(9)11-3)8(2)7(10)12-4/h1H2,2-4H3 |
InChI-Schlüssel |
CHXSSOQJMVWSDS-UHFFFAOYSA-N |
SMILES |
CN(C(=C)C(=O)OC)C(=O)OC |
Kanonische SMILES |
CN(C(=C)C(=O)OC)C(=O)OC |
Synonyme |
2-Propenoic acid, 2-[(methoxycarbonyl)methylamino]-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
